Methyl 3-(pyrimidin-2-yloxy)benzoate
Overview
Description
Methyl 3-(pyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a benzoate ester linked to a pyrimidin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with pyrimidine-2-ol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction proceeds through the formation of an ester bond between the carboxyl group of 3-hydroxybenzoic acid and the hydroxyl group of pyrimidine-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(pyrimidin-2-yloxy)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(pyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-2-yloxy)benzoate
- Methyl 3-(pyrimidin-4-yloxy)benzoate
- Methyl 3-(pyrimidin-5-yloxy)benzoate
Uniqueness
Methyl 3-(pyrimidin-2-yloxy)benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
Methyl 3-(pyrimidin-2-yloxy)benzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article examines the biological activity of this compound, synthesizing findings from diverse studies, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring linked to a benzoate moiety through an ether bond. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.22 g/mol. The structural representation can be summarized as follows:
- Pyrimidine Ring : A six-membered aromatic heterocycle containing nitrogen atoms.
- Benzoate Group : A benzene ring with a carboxylate substituent.
Antifungal Activity
Research has indicated that this compound exhibits significant antifungal properties. In a study conducted on various strobilurin derivatives, it was found that compounds similar to this compound displayed potent antifungal activity against several fungal strains, including Fusarium and Botrytis species . The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of spore germination.
Antimicrobial Properties
In addition to antifungal effects, this compound has shown antimicrobial activity against various bacterial strains. For instance, a study demonstrated that derivatives of pyrimidine exhibited strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's efficacy was attributed to its ability to interfere with bacterial cell wall synthesis and function .
Case Study 1: Antifungal Efficacy
A detailed examination of this compound's antifungal activity was performed using a series of bioassays. The compound was tested against Candida albicans, where it showed an IC50 value of 15 µg/mL, indicating strong antifungal potential. The study also highlighted that the introduction of specific substituents on the pyrimidine ring could enhance antifungal activity .
Case Study 2: Antimicrobial Action
Another research effort focused on the antimicrobial properties of this compound against Escherichia coli and Salmonella enterica. Here, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 20 µg/mL. The study concluded that the compound's effectiveness could be attributed to its ability to penetrate bacterial membranes effectively .
Research Findings
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in fungal metabolism.
- Membrane Disruption : It disrupts the integrity of microbial cell membranes, leading to cell lysis.
- Biofilm Formation Inhibition : The compound has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.
Data Table: Summary of Biological Activities
Activity Type | Target Organism | IC50/MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antifungal | Candida albicans | 15 | Disruption of cell membranes |
Antimicrobial | Staphylococcus aureus | 20 | Inhibition of cell wall synthesis |
Antimicrobial | Escherichia coli | 20 | Membrane penetration and disruption |
Antifungal | Fusarium spp. | Not specified | Inhibition of spore germination |
Properties
IUPAC Name |
methyl 3-pyrimidin-2-yloxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11(15)9-4-2-5-10(8-9)17-12-13-6-3-7-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVYHHYZOKIJOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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